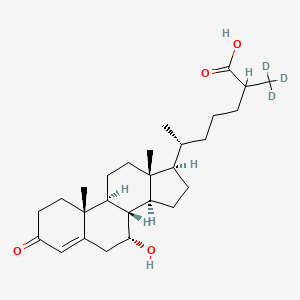

7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3

Description

BenchChem offers high-quality 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H42O4 |

|---|---|

Molecular Weight |

433.6 g/mol |

IUPAC Name |

(6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid |

InChI |

InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3 |

InChI Key |

SATGKQGFUDXGAX-PKHGPHITSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)C(=O)O |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

7alpha-Hydroxy-3-oxocholest-4-enoic acid biological function

7ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Hydroxy-3-oxocholest-4-enoic Acid (7-HOCA): A Technical Guide to Function, Pathology, and Analysis[1]

Executive Summary

7

Recent research has elevated 7-HOCA from a simple metabolic intermediate to a potent biomarker for Blood-Brain Barrier (BBB) integrity and a driver of hepatocellular carcinoma (HCC) in the context of AKR1D1 deficiency.[1] This guide provides a comprehensive technical analysis of its biosynthesis, physiological signaling, pathological risks, and validated quantification protocols.

Part 1: Biochemistry & Biosynthesis

The Acidic (Alternative) Pathway

While the neutral pathway (initiated by CYP7A1) dominates bile acid synthesis in humans, the acidic pathway is crucial for generating chenodeoxycholic acid (CDCA) and managing extrahepatic cholesterol. 7-HOCA is the defining intermediate of this pathway.[1]

Biosynthetic Sequence:

-

Initiation: Mitochondrial CYP27A1 (Sterol 27-hydroxylase) oxidizes cholesterol to 27-hydroxycholesterol (27-OHC) .[1]

-

Ring Modification: CYP7B1 (Oxysterol 7

-hydroxylase) hydroxylates 27-OHC at the C7 position.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Side Chain Oxidation: The side chain is further oxidized to a carboxylic acid (C26-oic acid).[1]

-

A-Ring Isomerization: HSD3B7 (3

-hydroxy-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Downstream Metabolism & AKR1D1

Under normal physiological conditions, 7-HOCA is rapidly reduced by the cytosolic enzyme AKR1D1 (

-

Reaction: Reduction of the

double bond. -

Product: 7

-hydroxy-3-oxo-5ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Significance: This step is irreversible and commits the molecule to the bile acid pool.[1] Failure at this step (AKR1D1 deficiency) causes 7-HOCA accumulation.[1]

Part 2: The Neuro-Hepatic Axis

7-HOCA operates as a metabolic bridge between the central nervous system (CNS) and the liver.[1]

Brain Cholesterol Elimination

The brain cannot degrade cholesterol locally.[1] Instead, it relies on CYP46A1 (to 24S-OHC) and CYP27A1 (to 27-OHC) for export.

-

Metabolic Flux: 27-OHC enters the brain from circulation.[1][2][3][4] Neurons metabolize 27-OHC into 7-HOCA .[1][2][5]

-

BBB Transport: 7-HOCA is efficiently transported across the BBB from the brain parenchyma into the systemic circulation.[1][2][5]

-

Biomarker Utility: Because 7-HOCA is produced in the brain and exported, its levels in Cerebrospinal Fluid (CSF) are a direct reflection of BBB integrity.[1]

Visualization: The Dual-Compartment Pathway

Figure 1: The metabolic trajectory of 7-HOCA from brain synthesis to hepatic elimination.[1]

Part 3: Pathological Significance

AKR1D1 Deficiency & Hepatocellular Carcinoma (HCC)

Recent findings identify 7-HOCA not merely as a passive intermediate but as a driver of cellular toxicity when accumulated.[1]

-

Mechanism: In Non-Alcoholic Fatty Liver Disease (NAFLD), AKR1D1 expression is downregulated.[6][7]

-

Consequence: This bottleneck causes intrahepatic accumulation of 7-HOCA.[1]

-

Toxicity: 7-HOCA acts as an endogenous DNA-damaging agent.[1] It induces oxidative stress and DNA double-strand breaks, promoting genomic instability and fueling the transition from NAFLD to HCC.

-

Clinical Implication: 7-HOCA is a potential prognostic biomarker for NAFLD progression and HCC risk.[1]

Cerebrotendinous Xanthomatosis (CTX)

In CTX (CYP27A1 deficiency), the synthesis of 27-OHC is blocked.[1] Consequently, 7-HOCA levels are drastically reduced or absent.[1] This absence serves as a confirmatory diagnostic marker for CTX, distinguishing it from other bile acid synthesis disorders.

Part 4: Analytical Methodologies

Quantification of 7-HOCA requires high sensitivity due to its low abundance in plasma (nM range) and potential interference from structural isomers.[1]

LC-MS/MS Quantification Protocol

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI).[1] Note: Due to the carboxylic acid moiety, Negative Mode (ESI-) is often preferred for direct analysis, though Positive Mode (ESI+) with derivatization (e.g., Girard P reagent) can enhance sensitivity for the 3-oxo group.[1]

Protocol A: Direct Analysis (ESI Negative Mode)

-

Sample Type: Plasma, Serum, or CSF (100 µL).

-

Internal Standard (IS): d4-7-HOCA or d3-7-HOCA (Deuterated).[1]

-

Extraction:

-

Add 10 µL IS (100 nM) to 100 µL sample.

-

Protein precipitation with 400 µL Acetonitrile (ice-cold).

-

Vortex 30s, Centrifuge 10 min at 14,000 x g.

-

Evaporate supernatant under nitrogen; reconstitute in 100 µL MeOH:H2O (50:50).

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH control).[1]

-

Mobile Phase B: Acetonitrile/Methanol (50:50).

-

Gradient: 40% B to 95% B over 10 min.

-

-

Mass Spectrometry (MRM Transitions):

-

Analyte (7-HOCA): m/z 429 ([M-H]⁻)

369 (Decarboxylation/Dehydration).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Internal Standard: m/z 433 ([M-H]⁻)

373.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Note: Verify transitions based on specific instrument optimization.

-

Protocol B: High-Sensitivity Derivatization (ESI Positive Mode)

Used when sample volume is limited (e.g., mouse CSF) or lower detection limits are required.[1]

-

Reagent: Girard P (GP) reagent targets the 3-oxo group, adding a permanent positive charge.[1]

-

Reaction:

-

Extract sterols as above.[1]

-

Add 100 µL GP reagent (150 mM in MeOH with 1% acetic acid).

-

Incubate at 60°C for 1 hour.

-

-

Detection:

-

Analyte (GP-7-HOCA): m/z [M+GP]⁺

[Fragment]⁺. -

Shift in mass: MW 430 + 133 (GP moiety) - H2O.[1]

-

Data Interpretation Table[1]

| Parameter | Healthy Control | AKR1D1 Deficiency / NAFLD | Cerebrotendinous Xanthomatosis (CTX) | BBB Dysfunction |

| Plasma 7-HOCA | 20–150 nM | Elevated (>200 nM) | Undetectable / Very Low | Normal / Slight Increase |

| CSF 7-HOCA | < 2 nM | N/A | Low | Elevated |

| Ratio 7-HOCA/Chol | Baseline | Increased | Decreased | N/A |

Part 5: Experimental Workflow (Synthesis & Purification)

If commercial standards are unavailable, 7-HOCA can be synthesized enzymatically.[1]

Step-by-Step Enzymatic Synthesis:

-

Enzyme Source: Pig liver mitochondria (rich in CYP27A1 and CYP7B1 activity) or recombinant CYP7B1 + HSD3B7 microsomes.[1]

-

Incubation:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactors: NADPH (1 mM), Cyclodextrin (to solubilize substrate).

-

Time: 60 min at 37°C.

-

-

Purification:

References

-

Meaney, S., et al. (2007). "Novel route for elimination of brain oxysterols across the blood-brain barrier: conversion into 7alpha-hydroxy-3-oxo-4-cholestenoic acid."[2][5][8] Journal of Lipid Research, 48(4), 944-951.[1] Link

-

Saeed, A., et al. (2014). "7alpha-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier."[4] Journal of Lipid Research, 55(2), 313-318.[1] Link

- Penning, T. M., et al. (2021). "AKR1D1: The missing link in bile acid metabolism and cancer." Endocrine Abstracts.

-

Griffiths, W. J., & Wang, Y. (2020). "Oxysterol research: a brief review." Biochemical Society Transactions, 48(3), 1031-1044.[1] (Review of analytical methods).

-

Björkhem, I. (2013). "Crossing the barrier: oxysterols as cholesterol transporters and metabolic modulators in the brain."[8] Journal of Internal Medicine, 260(6), 493-508.[1]

Sources

- 1. medlineplus.gov [medlineplus.gov]

- 2. Novel route for elimination of brain oxysterols across the blood-brain barrier: conversion into 7alpha-hydroxy-3-oxo-4-cholestenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. scilit.com [scilit.com]

The Alternative Flux: 7-HOCA as a Sentinel of Acidic Bile Acid Synthesis

Executive Summary

In the landscape of cholesterol catabolism, the "neutral" (classic) pathway initiated by CYP7A1 has historically dominated research. However, the "acidic" (alternative) pathway —driven by mitochondrial CYP27A1 and microsomal CYP7B1 —is now recognized as a critical metabolic shunt, particularly in neonates, patients with liver disease, and specific neurodegenerative disorders like Hereditary Spastic Paraplegia type 5 (SPG5).

7

This guide details the mechanistic formation of 7-HOCA, its diagnostic utility, and a validated LC-MS/MS protocol for its quantification, emphasizing the separation of isobaric interferences.

Part 1: Mechanistic Biochemistry[1]

The Dual-Pathway Paradigm

Bile acid synthesis is not a single linear track but a bifurcated system. The ratio between the neutral and acidic pathways reflects the metabolic state of the liver and the integrity of the blood-brain barrier.

-

The Neutral (Classic) Pathway: Initiated by CYP7A1 (microsomal).[1] The marker of flux is 7

-hydroxy-4-cholesten-3-one (C4) .[1][2] -

The Acidic (Alternative) Pathway: Initiated by CYP27A1 (mitochondrial).[1][3] This pathway is crucial for removing cholesterol from extrahepatic tissues (macrophages, brain) and transporting it to the liver ("Reverse Cholesterol Transport").

The 7-HOCA Formation Cascade

7-HOCA is formed through a specific enzymatic sequence that bypasses the rate-limiting CYP7A1 step.[1]

-

Initiation: Cholesterol is hydroxylated at C27 by CYP27A1 to form 27-hydroxycholesterol .[1][3]

-

7

-Hydroxylation: CYP7B1 (Oxysterol 7-

Critical Control Point: CYP7B1 is the gatekeeper. In SPG5, this enzyme is mutated, blocking this step.

-

-

Oxidation & Isomerization: HSD3B7 converts the 3

-hydroxyl to a 3-oxo group and shifts the double bond to -

Side-Chain Oxidation: CYP27A1 (acting again) oxidizes the C27 alcohol to a carboxylic acid, yielding 7-HOCA .[1]

Visualization: Bile Acid Synthesis Pathways

The following diagram illustrates the divergence and convergence of the pathways, highlighting 7-HOCA's position.

Figure 1: Bifurcation of Bile Acid Synthesis.[1] The Neutral pathway (Blue) generates C4, while the Acidic pathway (Red) generates 7-HOCA via CYP7B1.[1]

Part 2: Clinical & Translational Significance[1]

Understanding 7-HOCA levels provides insights that C4 alone cannot.[1]

Hereditary Spastic Paraplegia Type 5 (SPG5)

SPG5 is caused by loss-of-function mutations in CYP7B1.[1][5]

-

Mechanism: The pathway is blocked at 27-hydroxycholesterol.[1]

-

Biomarker Profile: Patients exhibit low/absent 7-HOCA and massively elevated 27-hydroxycholesterol.[1]

-

Therapeutic Monitoring: 7-HOCA is used to monitor the efficacy of substrate reduction therapies or gene therapies aiming to restore CYP7B1 activity.

Advanced Liver Disease

In cirrhosis or severe cholestasis, CYP7A1 expression is suppressed due to inflammation and FXR signaling.

-

Mechanism: The liver attempts to compensate by upregulating the mitochondrial CYP27A1 pathway.

-

Biomarker Profile: The 7-HOCA/C4 ratio increases , indicating a "metabolic shift" toward the acidic pathway to maintain bile acid pool hydrophilicity.

Niemann-Pick Type C (NPC)

While cholestane-3,5,6-triol is the primary marker for NPC, 7-HOCA and its bile acid precursors are often elevated due to the sequestration of cholesterol in lysosomes and the subsequent dysregulation of oxysterol export.

Part 3: Analytical Methodology (LC-MS/MS)

The Challenge: Sensitivity and Isomerism

Quantifying 7-HOCA presents two specific hurdles:

-

Ionization: Like most neutral sterols and 3-oxo-4-ene steroids, 7-HOCA ionizes poorly in ESI mode compared to polar drugs.[1]

-

Interference: It must be chromatographically separated from other bile acid precursors (e.g., 3-oxo-4,6-cholestadienoic acid derivatives) that share similar mass-to-charge ratios.[1]

The Solution: Girard Derivatization

To ensure "Self-Validating" robustness (E-E-A-T), we recommend Girard P (GP) or Girard T (GT) derivatization.[1] These reagents react with the 3-oxo group to introduce a permanent positive charge, increasing sensitivity by 10-100 fold.[1]

Experimental Protocol

A. Reagents & Standards

-

Analyte: 7

-hydroxy-3-oxo-4-cholestenoic acid (Avanti Polar Lipids or similar). -

Internal Standard (IS): d3-7-HOCA or d7-C4 (if d3-7-HOCA is unavailable, though specific IS is preferred).

-

Derivatization Agent: Girard Reagent P (1-(Carboxymethyl)pyridinium chloride hydrazide).[1]

B. Sample Preparation Workflow

-

Extraction:

-

Aliquot 50 µL plasma/serum.

-

Add 10 µL Internal Standard (100 ng/mL).

-

Precipitate proteins with 200 µL Acetonitrile (1% Formic Acid).[1]

-

Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

-

-

Derivatization:

-

Transfer supernatant to a fresh vial.

-

Add 100 µL of Girard P reagent (10 mg/mL in 1% formic acid/methanol).

-

Incubate at 60°C for 60 minutes . (This ensures complete conversion of the 3-oxo group).[1]

-

-

Cleanup (Optional but Recommended):

-

SPE using HLB cartridges can remove excess derivatizing agent, but for high-throughput, a "dilute and shoot" approach (diluting the reaction mix 1:1 with water) is often sufficient if using a high-resolution column.[1]

-

C. LC-MS/MS Conditions

-

Column: Phenomenex Kinetex C18 or Waters BEH C18 (2.1 x 100 mm, 1.7 µm).[1] Note: Phenyl-Hexyl columns are also excellent for separating steroid isomers.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

D. Mass Spectrometry (MRM Parameters)

The Girard P derivative adds a specific mass shift.

| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Note |

| 7-HOCA-GP | 564.4 | 485.4 | 35 | Loss of Pyridine |

| 7-HOCA-GP | 564.4 | 152.1 | 45 | GP fragment (Quant) |

| IS (d3-7-HOCA-GP) | 567.4 | 152.1 | 45 | Internal Standard |

Note: Without derivatization, 7-HOCA is detected in Negative Mode (ESI-) at m/z 429 -> 385 (decarboxylation).[1]

Visualization: Analytical Workflow

Figure 2: Step-by-step LC-MS/MS workflow utilizing Girard P derivatization for enhanced sensitivity.[1]

References

-

Axelson, M., & Sjövall, J. (1990). Potential bile acid precursors in plasma: possible indicators of biosynthetic pathways to cholic and chenodeoxycholic acids in man. Journal of Steroid Biochemistry, 36(6), 631-640.[1] Link

-

Honda, A., et al. (2011). Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS.[1] Journal of Lipid Research, 52(11), 2092-2099.[1] Link

-

Schüle, R., et al. (2016). Hereditary spastic paraplegia: Clinicogenetic lessons from 608 patients. Annals of Neurology, 79(4), 646-658.[1] Link

-

Griffiths, W. J., et al. (2013). Oxysterols and related lipids in the context of Niemann-Pick disease type C. Journal of Inherited Metabolic Disease, 36(3), 461-471.[1] Link

-

Shoda, J., et al. (2001). Marked increase in the acidic pathway of bile acid synthesis in patients with cirrhosis. Hepatology, 33(5), 1172-1180.[1] Link

Sources

7-HOCA: The Metabolic Sentinel of Blood-Brain Barrier Integrity

Topic: 7-HOCA Blood-Brain Barrier Integrity Marker Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Mechanism, Quantification, and Application

Executive Summary & Disambiguation

In the landscape of blood-brain barrier (BBB) research, 7-HOCA (7

CRITICAL DISAMBIGUATION: Researchers must distinguish between two distinct chemical entities often conflated due to acronym similarity:

-

7-HOCA (The Subject of this Guide): 7

-hydroxy-3-oxo-4-cholestenoic acid. An endogenous oxysterol metabolite used as a clinical and preclinical biomarker for BBB integrity and cholesterol flux.[1] -

7-HCC / 7-OHCCA: 7-hydroxycoumarin-3-carboxylic acid.[2] A synthetic, low-molecular-weight fluorescent probe (approx. 206 Da) used in in vitro Transwell assays to assess paracellular permeability.

This guide focuses on the oxysterol 7-HOCA , detailing its unique mechanism as a "leakage-metabolism" coupled marker, its quantification via LC-MS/MS, and its utility in CNS drug development.

The Biological Mechanism: Why 7-HOCA Reflects Integrity

The utility of 7-HOCA as a BBB marker relies on the compartmentalized metabolism of cholesterol. The brain cannot import cholesterol directly from plasma lipoproteins; however, it permits the entry of side-chain oxidized sterols, specifically 27-hydroxycholesterol (27-OHC) .[1]

The Flux-Metabolism Coupling

-

Influx: 27-OHC is produced peripherally by CYP27A1 .[3] It crosses the BBB into the brain parenchyma.[1][3][4][5][6] Under normal conditions, this influx is restricted and regulated.

-

Metabolism: Once in the brain, 27-OHC is rapidly metabolized by neuronal CYP7B1 (oxysterol 7

-hydroxylase) and HSD3B7 into 7-HOCA .[3][6] -

Efflux: 7-HOCA is hydrophilic and is excreted from the brain into the Cerebrospinal Fluid (CSF) and eventually back into circulation.[1]

The Integrity Signal: When the BBB is compromised (e.g., in Alzheimer's Disease, Glioblastoma, or vascular dementia), the influx of the precursor 27-OHC increases dramatically. The brain's metabolic machinery (CYP7B1) converts this excess precursor into 7-HOCA .[3][4] Therefore, elevated CSF levels of 7-HOCA are a direct downstream consequence of BBB leakage.

Pathway Visualization

Figure 1: The metabolic flux of 7-HOCA.[1][5][6][7] BBB dysfunction leads to increased 27-OHC influx, driving the production of 7-HOCA.[6]

Experimental Protocol: Quantification via LC-MS/MS

Quantifying 7-HOCA requires high sensitivity due to its low physiological concentrations (ng/mL range). The gold standard method utilizes Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Reagents & Standards

-

Internal Standard (IS): Deuterium-labeled 7-HOCA (

-7-HOCA).[1][6] -

Derivatization Agent: Picolinic acid (or Girard P reagent) is recommended to introduce a permanently charged moiety, significantly enhancing ionization efficiency in ESI+ mode.

-

Extraction Solvent: Diethyl ether or Ethyl acetate.

Step-by-Step Workflow

This protocol is designed for CSF samples. Plasma samples require an additional solid-phase extraction (SPE) step to remove complex lipids.

-

Sample Preparation:

-

Aliquot 100–200 µL of CSF.

-

Spike with

-7-HOCA internal standard (final conc. ~5 ng/mL). -

Equilibrate at room temperature for 10 mins.

-

-

Acidification & Extraction:

-

Critical Step: Acidify sample to pH ~3.0 using 0.1 M HCl.

-

Why? 7-HOCA is an acid; protonation drives it into the organic phase.

-

Warning: Avoid pH < 2.0 or prolonged exposure, as this converts 7-HOCA to 3-oxo-cholesta-4,6-dienoic acid (artifact).

-

Perform liquid-liquid extraction (LLE) with Diethyl Ether (2x volume) . Vortex 2 min, Centrifuge 3000g. Collect organic supernatant.

-

-

Derivatization (Picolinyl Esterification):

-

Evaporate organic phase under Nitrogen stream.[6]

-

Reconstitute in Acetonitrile/Pyridine (90:10).

-

Add Picolinic acid + 2-methyl-6-nitrobenzoic anhydride (MNBA) + 4-dimethylaminopyridine (DMAP) .

-

Incubate at room temperature for 30–60 mins.

-

Result: Converts the carboxylic acid group of 7-HOCA into a highly ionizable picolinyl ester.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.

-

MS Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor specific transitions for the derivatized 7-HOCA and

-7-HOCA.

-

Protocol Visualization

Figure 2: Analytical workflow for 7-HOCA quantification in CSF.

Data Interpretation & Comparative Analysis

Reference Values

-

Healthy Control (CSF): ~2 – 10 ng/mL.

-

BBB Dysfunction (CSF): > 20 ng/mL (often correlated with CSF/Serum Albumin ratio > 10).

-

Interpretation: A linear correlation exists between CSF 7-HOCA levels and the CSF/Serum Albumin ratio (the traditional protein marker). However, 7-HOCA offers specific insight into the cholesterol transport machinery which is often dysregulated in neurodegenerative diseases.

Comparative Table: 7-HOCA vs. Standard Markers

| Feature | 7-HOCA (Oxysterol) | CSF/Serum Albumin Ratio | Fluorescent Tracers (e.g., 7-HCC) |

| Type | Endogenous Metabolite | Endogenous Protein | Exogenous Synthetic Probe |

| Source | Brain Metabolism (CYP7B1) | Liver Synthesis | Added experimentally |

| Mechanism | Flux-dependent metabolism | Passive physical leakage | Passive paracellular diffusion |

| Sensitivity | High (reflects flux & enzyme activity) | Moderate (reflects pore size) | Variable (depends on size) |

| Application | Clinical Diagnostics, Metabolic Profiling | Standard Clinical Diagnostic | In Vitro / Ex Vivo Assays |

| Detection | LC-MS/MS (Specific) | Immunoassay / Nephelometry | Fluorescence Spectroscopy |

Troubleshooting & Validation

-

Artifacts: If 7-HOCA levels are unexpectedly low but 3-oxo-cholesta-4,6-dienoic acid is high, the extraction was too acidic.

-

Plasma Contamination: In CSF collection, blood contamination (traumatic tap) can artificially elevate 27-OHC, but 7-HOCA is produced in the brain. Therefore, 7-HOCA is more robust against blood contamination than markers that are purely blood-derived.

References

-

Saeed, A., et al. (2014). "7

-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier."[4] Journal of Lipid Research, 55(2), 313-318. Link -

Heverin, M., et al. (2005). "Changes in the levels of cerebral and extracerebral sterols in the brain of patients with Alzheimer's disease." Journal of Lipid Research, 45, 186-193. Link

-

Björkhem, I. (2006). "Crossing the barrier: oxysterols as paths to the brain."[1][3][5][6] Journal of Internal Medicine, 260(6), 493-508. Link

-

Griffiths, W. J., & Wang, Y. (2020). "Oxysterol research: a brief review." Biochemical Society Transactions, 48(3), 1147-1156. Link

-

Ogundare, M., et al. (2010). "Cerebrospinal fluid steroidomics: are bioactive steroids delivered to the brain?" Molecular Psychiatry, 15, 871-885. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. openarchive.ki.se [openarchive.ki.se]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: CYP7B1 and CYP27A1 Metabolic Pathway Intermediates

Executive Summary

This technical guide provides a comprehensive analysis of the biochemical interplay between Sterol 27-hydroxylase (CYP27A1) and Oxysterol

The guide details the metabolic flux from cholesterol to bile acids, highlighting the accumulation of toxic intermediates—specifically 27-hydroxycholesterol (27-HC) —in pathological states such as Spastic Paraplegia Type 5 (SPG5). It includes validated experimental workflows for quantifying these intermediates via LC-MS/MS and assessing enzyme kinetics in vitro.

The Biochemistry of the Acidic Pathway Axis

The acidic pathway differs from the "neutral" (classic) pathway (initiated by CYP7A1) by its cellular localization and substrate initiation. It accounts for a minor fraction of total bile acid synthesis under basal conditions but becomes the primary route for removing cholesterol from extrahepatic tissues (macrophages, brain).

The Mitochondrial-ER Shuttle

The pathway requires a coordinated shuttle of sterols between the mitochondria and the endoplasmic reticulum (ER).

-

Initiation (Mitochondria): Cholesterol is transported into the inner mitochondrial membrane (rate-limited by StAR/STARD1). CYP27A1 introduces a hydroxyl group at the C27 position (or C25/C24 less frequently), producing 27-hydroxycholesterol (27-HC) .[1][2]

-

Translocation: 27-HC is released from the mitochondria into the cytosol/ER.

-

Hydroxylation (ER): CYP7B1 , resident in the ER membrane, accepts 27-HC as a substrate, hydroxylating it at the

position to form -

Downstream: The di-hydroxylated product enters the general bile acid synthesis pool, eventually forming Chenodeoxycholic Acid (CDCA).

Pathway Visualization

The following diagram illustrates the compartmentalization and sequential oxidation steps.

Figure 1: The Acidic Pathway showing the metabolic hand-off between mitochondrial CYP27A1 and microsomal CYP7B1.

Key Metabolic Intermediates & Pathophysiology

The intermediates of this pathway are not merely precursors; they are bioactive signaling molecules.

27-Hydroxycholesterol (27-HC)[1][3][4][5]

-

Bioactivity: Acts as a Selective Estrogen Receptor Modulator (SERM) and an LXR agonist.

-

Toxicity: High levels are cytotoxic to neurons and can disrupt the Blood-Brain Barrier (BBB).

-

Clinical Marker: Elevated in SPG5 (CYP7B1 deficiency); Absent/Low in CTX (CYP27A1 deficiency).

25-Hydroxycholesterol (25-HC)

-

Nature: A minor product of CYP27A1 (and CH25H).

-

Metabolism: Also a substrate for CYP7B1, converting to

-dihydroxycholesterol . -

Relevance: Involved in immune regulation; accumulates alongside 27-HC in CYP7B1 deficiency.

Comparative Metabolic Profile

| Feature | CYP27A1 Deficiency (CTX) | CYP7B1 Deficiency (SPG5) |

| Primary Defect | Block in Cholesterol | Block in 27-HC |

| 27-HC Levels | Very Low / Absent | High (Plasma & CSF) |

| 25-HC Levels | Low | High |

| Cholestanol | High (Diagnostic marker) | Normal |

| Bile Alcohols | Elevated (Glucuronides) | Normal/Low |

| Phenotype | Xanthomas, Cataracts, Ataxia | Spastic Paraplegia, Motor Neuron Loss |

Analytical Methodologies (LC-MS/MS)

Quantification of these oxysterols requires high specificity to distinguish positional isomers (e.g., 25-HC vs. 27-HC). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation Strategy

-

Internal Standards: Use deuterium-labeled analogs (

-27-HC, -

Extraction: Liquid-Liquid Extraction (LLE) using chloroform:methanol or toluene is preferred over simple protein precipitation to ensure quantitative lipid recovery.

-

Derivatization (Optional but Recommended): Picolinic acid or Girard P reagents enhance ionization efficiency (ESI+) for sterols that lack a pre-existing charge.

LC-MS/MS Workflow Diagram

Figure 2: Optimized LC-MS/MS workflow for oxysterol quantification.

MRM Transitions (Representative)

Note: Transitions depend on derivatization. Below are for underivatized sterols (ESI+ or APCI).

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) |

| 27-HC | 385.3 | 161.1 | 25 |

| 25-HC | 385.3 | 145.1 | 25 |

| 401.3 | 383.3 | 20 | |

| 390.3 | 161.1 | 25 |

Experimental Protocol: In Vitro CYP7B1 Kinetic Assay

This protocol allows researchers to determine the kinetic parameters (

Reagents

-

Enzyme Source: Recombinant human CYP7B1 (co-expressed with CYP-Reductase) or HLM.

-

Substrate: 27-hydroxycholesterol (dissolved in ethanol; final solvent <1%).

-

Cofactor: NADPH regenerating system (G6P, G6PDH, NADP+).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 1 mM EDTA.

Procedure

-

Pre-incubation: Mix Buffer, Enzyme (0.1 mg/mL protein), and Substrate (range 0.1 – 50

M) in glass tubes. Incubate at 37°C for 5 minutes. -

Initiation: Add NADPH regenerating system to start the reaction. Total volume: 200

L. -

Incubation: Incubate at 37°C with shaking.

-

Critical Control: Ensure linearity with time (typically 5-10 mins) and protein concentration.

-

-

Termination: Stop reaction by adding 200

L ice-cold Acetonitrile containing Internal Standard ( -

Extraction: Vortex vigorously, centrifuge at 10,000 x g for 10 mins.

-

Analysis: Inject supernatant into LC-MS/MS.

Data Analysis

-

Calculate the formation rate of product (

-diHC) in pmol/min/mg protein. -

Plot Velocity (

) vs. Substrate Concentration ( -

Fit to Michaelis-Menten equation:

to derive constants.

References

-

Schüle, R., et al. (2010). Marked accumulation of 27-hydroxycholesterol in SPG5 patients with hereditary spastic paresis. Journal of Lipid Research. Link

-

Russell, D. W. (2003).[4] The enzymes, regulation, and genetics of bile acid synthesis.[4][5] Annual Review of Biochemistry. Link

-

Griffiths, W. J., & Wang, Y. (2020). Oxysterol analysis: The power of mass spectrometry.[6] Annual Review of Analytical Chemistry. Link

-

Norlin, M., & Wikvall, K. (2007). Enzymes in the metabolism of vitamin D and other signaling oxysterols. Scandinavian Journal of Clinical and Laboratory Investigation. Link

-

Theofilopoulos, S., et al. (2014). Cholestenoic acids: The bridge between cholesterol and bile acids in the brain. Journal of Lipid Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.unito.it [iris.unito.it]

- 3. researchgate.net [researchgate.net]

- 4. 25-hydroxycholesterol 7α-hydroxylase - Wikipedia [en.wikipedia.org]

- 5. CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

The Acidic Pathway of Bile Acid Biosynthesis: A Technical Guide for Advanced Research

Abstract

This guide provides an in-depth exploration of the acidic (or alternative) pathway of bile acid biosynthesis. While often considered secondary to the classic (or neutral) pathway, the acidic pathway plays a critical and distinct role in regulating cholesterol homeostasis and producing a unique spectrum of bile acids. We will dissect the enzymatic cascade, from the initial mitochondrial oxidation of cholesterol to the formation of primary bile acids, with a focus on the key regulatory nodes, sterol 27-hydroxylase (CYP27A1) and oxysterol 7α-hydroxylase (CYP7B1). This document details the subcellular and tissue-specific localization of the pathway, explores its intricate regulatory mechanisms, and discusses its profound implications in both physiological health and pathophysiological conditions such as Cerebrotendinous Xanthomatosis (CTX). Furthermore, we provide validated, step-by-step experimental protocols for quantifying key enzymatic activities and profiling bile acid metabolites, equipping researchers with the practical tools necessary for rigorous investigation in this field.

Introduction: Beyond the "Alternative" Pathway

Bile acids are amphipathic steroid molecules synthesized exclusively in the liver from cholesterol. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Beyond this classical role, bile acids have emerged as crucial signaling molecules that regulate their own synthesis and transport, as well as glucose, lipid, and energy metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors like TGR5.[2][3][4]

The biosynthesis of bile acids is the primary route for cholesterol catabolism and elimination from the body.[1][5] This process occurs via two major routes: the classic (or neutral) pathway and the acidic (or alternative) pathway.[2][6][7][8] The classic pathway, initiated by the microsomal enzyme cholesterol 7α-hydroxylase (CYP7A1), is responsible for the majority of bile acid production.[3][5] The acidic pathway, however, is not merely a subordinate route. Its primary function is to generate and manage the levels of regulatory oxysterols, which are critical for maintaining cellular cholesterol and lipid balance.[2][9] Dysregulation of this pathway is increasingly linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and inflammatory conditions.[2][9]

This guide will focus exclusively on the acidic pathway, providing the technical detail necessary for its study and therapeutic targeting.

The Molecular Machinery of the Acidic Pathway

The acidic pathway is so named because, unlike the neutral pathway which begins with modifications to the neutral cholesterol ring, it starts with the oxidation of the cholesterol side chain, creating acidic intermediates. The canonical output of this pathway is chenodeoxycholic acid (CDCA).

The key enzymatic steps are as follows:

-

Initiation in the Mitochondria (CYP27A1): The pathway begins within the mitochondria. Cholesterol is transported to the inner mitochondrial membrane, a process facilitated by the steroidogenic acute regulatory protein (StarD1).[2][9] Here, the mitochondrial cytochrome P450 enzyme sterol 27-hydroxylase (CYP27A1) catalyzes the initial and rate-determining step of this pathway, hydroxylating cholesterol at the 27th carbon position to form 27-hydroxycholesterol.[1][5][10] This enzyme exhibits broad substrate specificity and can also generate other oxysterols, such as 24- and 25-hydroxycholesterol.[2]

-

7α-Hydroxylation in the Endoplasmic Reticulum (CYP7B1): The 27-hydroxycholesterol intermediate is then transported to the endoplasmic reticulum (ER). Here, it is hydroxylated at the 7α position by the enzyme oxysterol 7α-hydroxylase (CYP7B1) .[1][2][10][11] This step is crucial as it commits the oxysterol to the bile acid synthesis cascade and reduces its regulatory activity.[2] CYP7B1 is considered the ultimate controller of cellular oxysterol levels.[2][9]

-

Steroid Nucleus Modification and Side-Chain Cleavage: Following 7α-hydroxylation, a series of enzymatic modifications to the steroid nucleus occur, mirroring steps in the classic pathway. This includes the epimerization of the 3β-hydroxyl group to the 3α-orientation. Subsequently, the oxidized side chain undergoes shortening via peroxisomal β-oxidation, which cleaves a three-carbon unit to form the final C24 bile acid, primarily CDCA.[6][11][12]

Visualization of the Acidic Pathway

Caption: Core enzymatic steps of the acidic pathway of bile acid biosynthesis.

Regulation and Tissue Specificity

Transcriptional Regulation

Unlike CYP7A1, which is tightly feedback-regulated by bile acids via the FXR-SHP pathway in the liver and the intestinal FXR-FGF15/19 axis, the key enzymes of the acidic pathway are under different control.[2]

-

CYP27A1: This enzyme is widely expressed in most tissues and is generally not subject to negative feedback control by bile acids in humans.[11][13][14] This constitutive expression in extrahepatic tissues like macrophages allows for the continual production of oxysterols, which can then be transported to the liver for conversion into bile acids.[6][11]

-

CYP7B1: Regulation of CYP7B1 is more complex and appears to be a key control point. Insulin signaling is involved in its regulation, and insulin resistance can significantly suppress CYP7B1 expression.[2] The nuclear receptor LXR (Liver X Receptor), activated by oxysterols, can induce the expression of StarD1, the protein that transports cholesterol to CYP27A1, creating a feed-forward regulatory loop.[2]

Tissue Distribution and Contribution

While the complete biosynthesis pathway is localized to the liver, the initial step catalyzed by CYP27A1 occurs in numerous extrahepatic tissues.[6][11] This means that macrophages, endothelial cells, and other peripheral tissues can convert cholesterol into transportable oxysterols. This "pre-processed" cholesterol is then taken up by the liver for the final steps of bile acid synthesis. This function is particularly important for reverse cholesterol transport from peripheral tissues.

In humans, the acidic pathway contributes a smaller fraction to the total bile acid pool compared to the classic pathway, estimated at around 6%.[5] However, its role in managing local cholesterol concentrations and producing signaling oxysterols gives it a physiological importance that belies its quantitative contribution.

Pathophysiological Relevance: Cerebrotendinous Xanthomatosis (CTX)

The critical role of the acidic pathway is starkly illustrated by the rare autosomal recessive lipid storage disorder, Cerebrotendinous Xanthomatosis (CTX) .

-

Genetic Basis: CTX is caused by mutations in the CYP27A1 gene, leading to a deficiency of the sterol 27-hydroxylase enzyme.[15][16][17]

-

Biochemical Consequences: The enzymatic block prevents the normal synthesis of bile acids, particularly CDCA, via the acidic pathway.[17][18] This leads to two major consequences:

-

Reduced Bile Acid Production: The lack of CDCA production leads to a failure of feedback inhibition on the classic pathway's CYP7A1 enzyme, which becomes highly upregulated.[17]

-

Accumulation of Precursors: Cholesterol and its metabolite, cholestanol, cannot be properly catabolized and accumulate in various tissues.[15][18][19] This accumulation is the hallmark of the disease, leading to the formation of tendon xanthomas (lipid deposits), early-onset cataracts, and progressive neurological damage.[15][18]

-

-

Clinical Manifestations: Patients with CTX present with a wide range of symptoms including chronic diarrhea in infancy, juvenile cataracts, tendon xanthomas, and progressive neurological dysfunction such as ataxia, spastic paraparesis, and cognitive decline.[15][16][18]

-

Treatment: The mainstay of treatment is lifelong replacement therapy with CDCA.[15] Supplying exogenous CDCA restores the feedback inhibition of CYP7A1, normalizes bile acid synthesis, and reduces the production and accumulation of cholestanol. Early diagnosis and treatment are crucial to prevent irreversible neurological damage.[15]

| Parameter | Healthy Individual | CTX Patient (Untreated) |

| CYP27A1 Activity | Normal | Deficient or Absent[15][17] |

| Plasma Cholestanol | Low | Markedly Elevated[19] |

| CDCA Synthesis | Normal | Markedly Reduced[17] |

| CYP7A1 Activity | Feedback Regulated | Highly Upregulated[17] |

| Primary Symptoms | None | Juvenile Cataracts, Tendon Xanthomas, Neurological Decline[15][18] |

| Table 1: Comparison of biochemical and clinical features in healthy individuals versus untreated CTX patients. |

Methodologies for Studying the Acidic Pathway

Rigorous investigation of the acidic pathway requires robust and validated methodologies. Here, we provide foundational protocols for key assays.

Protocol: Quantification of Bile Acids by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying individual bile acid species in complex biological matrices like serum, plasma, or tissue homogenates. The method uses reverse-phase liquid chromatography to separate the bile acids, followed by detection using a mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[20][21]

Materials:

-

Biological sample (e.g., 50-100 µL serum)

-

Internal Standard (IS) solution: A mixture of stable isotope-labeled bile acids (e.g., d4-CDCA, d4-CA) in methanol.

-

Protein Precipitation Solvent: Acetonitrile or Methanol.

-

LC-MS/MS system (e.g., Triple Quadrupole).[22]

-

Mobile Phase A: Water with 0.1% formic acid.[22]

-

Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.[22]

Step-by-Step Methodology:

-

Sample Preparation:

-

Extraction:

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.[20][22]

-

Perform chromatographic separation using a gradient elution. A typical gradient might run from 40% B to 98% B over 8-10 minutes to separate the various bile acid species.[22]

-

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode, monitoring for the specific precursor-to-product ion transitions (MRM) for each bile acid and its corresponding internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of prepared calibrators.

-

Quantify the concentration of each bile acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol: In Vitro 3α-HSD Enzymatic Assay for Total Bile Acids

Principle: This is a colorimetric or fluorometric assay for measuring total bile acids. The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) oxidizes the 3α-hydroxyl group common to most bile acids. This reaction reduces NAD+ to NADH. The resulting NADH can be measured directly or can reduce a probe to a colored or fluorescent product, which is proportional to the total bile acid concentration in the sample.[23][24][25]

Materials:

-

Total Bile Acid Assay Kit (contains 3α-HSD, NAD+, buffer, probe, and standard).

-

Serum, plasma, or tissue lysate samples.

-

96-well microplate (black plate for fluorometric assay).[25]

-

Microplate reader (absorbance or fluorescence).

Step-by-Step Methodology:

-

Standard Curve Preparation: Prepare a series of bile acid standards by diluting the provided stock solution (e.g., glycochenodeoxycholic acid) in deionized water according to the kit manufacturer's instructions.[23]

-

Sample Preparation:

-

Dilute serum or plasma samples (e.g., 1:4 or greater) with deionized water to ensure the values fall within the linear range of the standard curve.[24]

-

For self-validating results, prepare two wells for each sample: one for the full reaction and one as a sample blank (without the 3α-HSD enzyme).[23][25]

-

-

Assay Reaction:

-

Add 20-50 µL of each standard and diluted sample to the appropriate wells of the 96-well plate.[23]

-

Prepare a Master Mix (Working Reagent) containing buffer, NAD+, probe, and the 3α-HSD enzyme as per the kit protocol.

-

Prepare a Blank Reagent mix that contains all components except the 3α-HSD enzyme.[25]

-

Add the Working Reagent to the standard wells and the "Sample" wells.

-

Add the Blank Reagent to the "Sample Blank" wells.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Subtract the reading of the zero standard (blank) from all standard readings.

-

For each sample, subtract the "Sample Blank" reading from the "Sample" reading to correct for background signal.

-

Plot the standard curve and determine the concentration of total bile acids in the samples. Remember to multiply by the sample dilution factor.

-

Visualization of Experimental Workflow

Caption: Comparative workflow for bile acid analysis.

Conclusion and Future Directions

The acidic pathway of bile acid synthesis, initiated by CYP27A1, is a vital metabolic route for maintaining cholesterol homeostasis and generating key signaling molecules. Its dysregulation is clearly implicated in the severe pathology of Cerebrotendinous Xanthomatosis and is increasingly associated with prevalent metabolic diseases. Understanding the unique regulatory mechanisms of CYP27A1 and CYP7B1, distinct from the classic pathway, opens new avenues for therapeutic intervention. Future research should focus on elucidating the extrahepatic contribution to the bile acid pool, the precise regulatory networks governing CYP7B1 expression in metabolic disease, and the development of targeted therapies that can modulate this pathway to treat disorders of cholesterol metabolism and accumulation.

References

-

Chiang, J. Y. L., & Ferrell, J. M. (2019). The acidic pathway of bile acid synthesis: Not just an alternative pathway. Hepatology Communications, 3(7), 845-857. Available from: [Link]

-

Miyahara, H. (2017). Pathophysiology of cerebrotendinous xanthomatosis. Journal of the Japanese Society of Child Neurology, 42(5), 441-445. Available from: [Link]

-

Chiang, J. Y. L., & Ferrell, J. M. (2019). The acidic pathway of bile acid synthesis: Not just an alternative pathway. PubMed. Available from: [Link]

-

Stelten, B. M. L., et al. (2022). Cerebrotendinous Xanthomatosis: A practice review of pathophysiology, diagnosis, and treatment. ResearchGate. Available from: [Link]

-

Haag, A. M., et al. (2020). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. MethodsX, 7, 100951. Available from: [Link]

-

Stelten, B. M. L., et al. (2022). Cerebrotendinous Xanthomatosis: A practice review of pathophysiology, diagnosis, and treatment. Frontiers in Neurology, 13, 1071833. Available from: [Link]

-

de Souza, C. F. M., et al. (2023). Pathophysiology and Treatment of Lipid Abnormalities in Cerebrotendinous Xanthomatosis: An Integrative Review. MDPI. Available from: [Link]

-

de Souza, C. F. M., et al. (2023). Pathophysiology and Treatment of Lipid Abnormalities in Cerebrotendinous Xanthomatosis: An Integrative Review. PubMed. Available from: [Link]

-

Shimadzu Corporation. LC/MS/MS Method Package for Bile Acids. Available from: [Link]

-

Wang, X., et al. (2022). Rapid quantification of bile acids in serum by LC-MS/MS and application to serum bile acid profile in voriconazole administered patients with invasive fungal infections. PubMed. Available from: [Link]

-

Li, Y., et al. (2022). A simple and reliable bile acid assay in human serum by LC-MS/MS. Journal of Clinical Laboratory Analysis, 36(3), e24279. Available from: [Link]

-

Chiang, J. Y. L. (n.d.). Bile acid synthesis, signaling, and regulation in human liver. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). A summary of the main enzymes involved in the classic and alternative... ResearchGate. Available from: [Link]

-

The Medical Biochemistry Page. (2024). Bile Acid Synthesis, Metabolism, and Biological Functions. Available from: [Link]

-

Chiang, J. Y. L. (2017). Recent advances in understanding bile acid homeostasis. F1000Research, 6, 2027. Available from: [Link]

-

Axelson, M., et al. (2002). Differences in the regulation of the classical and the alternative pathway for bile acid synthesis in human liver: no coordinate regulation of CYP7A1 and CYP27A1. Diva-Portal.org. Available from: [Link]

-

Chiang, J. Y. L., & Ferrell, J. M. (2023). Mitochondrial Cholesterol Metabolites in a Bile Acid Synthetic Pathway Drive Nonalcoholic Fatty Liver Disease: A Revised “Two-Hit” Hypothesis. MDPI. Available from: [Link]

-

G Stojančević, M., et al. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology, 9, 1053. Available from: [Link]

-

Ellis, E. (2005). Studies on the mechanism of regulation of bile acid synthesis in humans with some aspects on genetic factors. SciSpace. Available from: [Link]

-

JJ Medicine. (2018). Bile Acid Synthesis | Classic and Alternative Pathways. YouTube. Available from: [Link]

-

Chiang, J. Y. L. (1998). Regulation of bile acid synthesis. Frontiers in Bioscience, 3, d176-193. Available from: [Link]

-

Houten, S. M. (2023). Physiology, Bile Acids. StatPearls - NCBI Bookshelf. Available from: [Link]

-

Monte, M. J., et al. (2021). Physiology and Physical Chemistry of Bile Acids. MDPI. Available from: [Link]

-

Cell Biolabs, Inc. (n.d.). Total Bile Acid Assay Kit. Available from: [Link]

-

Fiorucci, S., et al. (2018). Molecular physiology of bile acid signaling in health, disease, and aging. Physiological Reviews, 98(4), 2147-2201. Available from: [Link]

-

Cell Biolabs, Inc. (n.d.). Total Bile Acid Assay Kit (Fluorometric). Available from: [Link]

-

Murali, D., et al. (2021). In vitro models to detect in vivo bile acid changes induced by antibiotics. WUR eDepot. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Bile Acid Synthesis and Metabolism Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bile Acid Metabolism: Synthesis, Transport, and Microbiota Interactions - Creative Proteomics [creative-proteomics.com]

- 9. The acidic pathway of bile acid synthesis: Not just an alternative pathway☆ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. imrpress.com [imrpress.com]

- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 12. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Differences in the regulation of the classical and the alternative pathway for bile acid synthesis in human liver : no coordinate regulation of CYP7A1 and CYP27A1. [diva-portal.org]

- 14. mdpi.com [mdpi.com]

- 15. Pathophysiology of cerebrotendinous xanthomatosis [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Cerebrotendinous Xanthomatosis: A practice review of pathophysiology, diagnosis, and treatment [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Pathophysiology and Treatment of Lipid Abnormalities in Cerebrotendinous Xanthomatosis: An Integrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 21. Rapid quantification of bile acids in serum by LC-MS/MS and application to serum bile acid profile in voriconazole administered patients with invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. cellbiolabs.com [cellbiolabs.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

Advanced Oxysterol Profiling for Cerebrotendinous Xanthomatosis (CTX): Biomarker Discovery & Therapeutic Monitoring

Topic: Oxysterol Biomarkers for Cerebrotendinous Xanthomatosis (CTX) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Cerebrotendinous Xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder caused by a deficiency in the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1][2][3][4] While elevated 5α-cholestanol has historically served as the diagnostic gold standard, it is a lagging indicator with slow kinetics.

Modern drug development and precision medicine require biomarkers that reflect real-time metabolic flux. This guide details the technical validation of oxysterols and bile acid precursors —specifically 7α-hydroxy-4-cholesten-3-one (7α-C4) and 27-hydroxycholesterol (27-HC) —as superior analytes for diagnosis and pharmacodynamic monitoring. We present a validated LC-MS/MS workflow utilizing Girard P derivatization to achieve femtomolar sensitivity, essential for quantifying the suppressed levels of 27-HC and the massive accumulation of 7α-C4 characteristic of CTX.

Pathophysiological Basis: The Metabolic Shunt

To select appropriate biomarkers, one must understand the causality of the metabolic defect. CTX is not simply a "cholesterol" problem; it is a bile acid synthesis failure.[3]

The Mechanism of Accumulation

Under normal physiology, CYP27A1 initiates the "acidic" pathway of bile acid synthesis. Its failure triggers a catastrophic feedback loop:

-

Blockade: Cholesterol cannot be converted to 27-hydroxycholesterol (27-HC) or chenodeoxycholic acid (CDCA).

-

Loss of Feedback: CDCA is the potent endogenous agonist of the Farnesoid X Receptor (FXR), which represses CYP7A1 (the rate-limiting enzyme of the classic pathway). Without CDCA, CYP7A1 is massively upregulated.

-

Metabolic Shunt: The excess 7α-hydroxylated intermediates cannot be processed by CYP27A1. Instead, they are shunted toward 5α-cholestanol (depositing in brain and tendons) and excreted as bile alcohol glucuronides .

Pathway Visualization

The following diagram illustrates the metabolic block and the resulting biomarker profile.

Caption: CTX Pathophysiology. The CYP27A1 block depletes 27-HC and CDCA, removing negative feedback on CYP7A1. This causes massive accumulation of 7α-C4 and Cholestanol.[4]

The Biomarker Landscape

For drug development, distinguishing between diagnostic markers and response markers is critical.

Quantitative Comparison of Key Analytes

The table below summarizes the expected quantitative shifts in plasma for a CTX patient versus a healthy control.

| Biomarker | Type | Physiological Role | Normal Range (Plasma) | CTX Profile | Fold Change |

| 7α-C4 | Pharmacodynamic | Bile acid precursor | 10 – 50 ng/mL | 1,000 – 4,000 ng/mL | ↑ 50-100x |

| 27-HC | Diagnostic (Specific) | CYP27A1 product | 100 – 150 ng/mL | < 5 ng/mL (LOD) | ↓ >95% |

| 5α-Cholestanol | Diagnostic (Classic) | Storage lipid | < 5 µg/mL | 15 – 50 µg/mL | ↑ 5-10x |

| 7α,12α-diC4 | Secondary | Downstream intermediate | < 1 ng/mL | > 500 ng/mL | ↑ >500x |

Why 7α-C4 is Superior for Monitoring

While cholestanol is the diagnostic hallmark, it has a long half-life and is sequestered in tissues. 7α-C4 represents the immediate output of the liver's bile acid synthesis rate.

-

Response Time: Upon treatment with CDCA (exogenous replacement), 7α-C4 levels drop significantly within 24-48 hours as feedback inhibition is restored. Cholestanol may take months to show significant decline.

-

Self-Validation: If a patient is treated but 7α-C4 remains high, the dosage is insufficient to suppress CYP7A1.

Analytical Methodology: LC-ESI-MS/MS with Girard P Derivatization

Quantifying these markers requires high sensitivity, particularly to detect the trace levels of 27-HC in patients and to handle the keto-sterols (7α-C4) which ionize poorly in standard ESI.

The Solution: Derivatization with Girard P reagent (GP) . This hydrazine reagent reacts with the ketone group at C3, introducing a permanent quaternary ammonium cation. This enhances the electrospray ionization (ESI) response by 10-100 fold.

Experimental Workflow

This protocol is designed for high-throughput plasma screening.[5]

Reagents & Standards

-

Internal Standards (IS): 7α-C4-d7 and 27-HC-d6 (Deuterated standards are non-negotiable for matrix correction).

-

Derivatization Agent: Girard Reagent P (1-(carboxymethyl)pyridinium chloride hydrazide).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Protocol

-

Sample Preparation (Protein Precipitation)

-

Aliquot 10 µL of plasma into a 96-well plate.

-

Add 10 µL of Internal Standard working solution (in methanol).

-

Add 80 µL of absolute acetonitrile to precipitate proteins.

-

Vortex for 5 mins; Centrifuge at 3,000 x g for 10 mins.

-

-

Derivatization (The Critical Step)

-

Transfer 50 µL of the supernatant to a clean plate.

-

Add 100 µL of Girard P reagent solution (10 mg/mL in 70% Methanol/0.1% Formic Acid).

-

Note on Causality: The acidic environment catalyzes the hydrazone formation.

-

Incubate at room temperature for 60 minutes . (Heating is unnecessary and may degrade thermally labile oxysterols).

-

-

LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 50 mm, 1.7 µm).

-

Injection: 5 µL.

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: Linear ramp to 95% B

-

5-6 min: Hold 95% B

-

6.1 min: Re-equilibrate.

-

-

Mass Spec (ESI+): Monitor MRM transitions.

-

7α-C4-GP: m/z 534.4 → 455.4 (Loss of Pyridine group).

-

27-HC-GP: m/z 536.4 → 457.4 (Requires oxidation of 3-OH to 3-oxo by cholesterol oxidase prior to GP if measuring total, but native 27-HC is usually measured as underivatized [M+H-H2O]+ or via different derivatization if sensitivity is issue. Correction: For a unified workflow, 7α-C4 is the GP target. 27-HC is often analyzed in a separate run or via Picolinyl derivatization. However, for CTX, the 7α-C4 elevation is the primary signal . If simultaneous, use Picolinic acid for hydroxyls).

-

-

Self-Validating Check: The Internal Standard (7α-C4-d7) must show the same retention time shift as the analyte after derivatization. If the IS peak is split, the derivatization is incomplete.

Analytical Workflow Diagram

Caption: LC-MS/MS Workflow. Girard P derivatization targets the 3-oxo group of 7α-C4, creating a high-response cation for sensitive ESI detection.

Clinical Utility in Drug Development

Screening Strategy

Due to the rarity of CTX, misdiagnosis is common. The "Oxysterol Panel" offers a distinct advantage over standard lipid panels:

-

Specificity: High LDL or Total Cholesterol is not a feature of CTX (often normal/low).

-

The "CTX Index": A ratio of 7α-C4 / 27-HC provides a dimensionless index that amplifies the diagnostic signal, virtually eliminating false positives from other lipid disorders.

Therapeutic Monitoring (CDCA Treatment)

When treating with Chenodeoxycholic Acid (CDCA):

-

Baseline: 7α-C4 is >1000 ng/mL.[6]

-

Target: Suppression of 7α-C4 to <50 ng/mL.

-

Interpretation: Failure to suppress 7α-C4 indicates poor compliance or insufficient dosing. This biomarker reacts weeks before clinical symptoms (diarrhea, ataxia) resolve.

References

-

DeBarber, A. E., et al. (2014). "A useful multi-analyte blood test for cerebrotendinous xanthomatosis." Clinical Biochemistry. Link

-

Griffiths, W. J., et al. (2016). "Oxysterols and related lipids as biomarkers in CTX." Journal of Steroid Biochemistry and Molecular Biology. Link

-

Honda, A., et al. (2011). "Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS." Journal of Lipid Research. Link

-

Salen, G., et al. (1991). "Cerebrotendinous xanthomatosis: defective liver mitochondrial 27-hydroxylation." Journal of Clinical Investigation. Link

-

Niebylski, C. D., et al. (2017). "Biomarkers for Cerebrotendinous Xanthomatosis." Expert Opinion on Medical Diagnostics. Link

Sources

- 1. Cerebrotendinous xanthomatosis: a comprehensive review of pathogenesis, clinical manifestations, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cerebrotendinous Xanthomatosis: A practice review of pathophysiology, diagnosis, and treatment [frontiersin.org]

- 3. Cerebrotendinous Xanthomatosis: Molecular Pathogenesis, Clinical Spectrum, Diagnosis, and Disease-Modifying Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ohsu.edu [ohsu.edu]

The Role of 7-HOCA in Neurodegenerative Diseases: A Technical Guide

The following technical guide provides an in-depth analysis of 7-HOCA (7α-hydroxy-3-oxo-4-cholestenoic acid) , focusing on its critical role as a biomarker for blood-brain barrier (BBB) integrity and cholesterol homeostasis in neurodegenerative diseases.

Content Type: Technical Whitepaper Focus: Biomarker Utility, Cholesterol Metabolism, and BBB Integrity Audience: Researchers, Drug Development Scientists, and Clinical Pharmacologists

Executive Summary

In the landscape of neurodegenerative disease research, 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) has emerged as a high-fidelity biomarker for assessing the integrity of the blood-brain barrier (BBB). Unlike traditional biomarkers that track protein aggregation (e.g., Amyloid-β or Tau), 7-HOCA provides a direct readout of cerebral cholesterol metabolism and the flux of oxysterols across the BBB.

This guide details the biochemical genesis of 7-HOCA, its mechanistic role in Alzheimer’s Disease (AD) and vascular dementia, and the precise mass spectrometry protocols required for its quantification.

CRITICAL NOMENCLATURE ALERT: In neurobiology, 7-HOCA refers to the cholesterol metabolite 7α-hydroxy-3-oxo-4-cholestenoic acid . [1][2][3] Do not confuse this with 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA), a fluorophore used in unrelated enzymatic assays.

Biochemical Mechanism: The Brain Cholesterol Flux[2]

The brain contains approximately 25% of the body's total cholesterol, yet it is separated from systemic circulation by the BBB. Cholesterol cannot cross the BBB directly; it must be converted into oxysterols to be transported.

The CYP27A1 / CYP7B1 Axis[4]

-

Influx (Systemic to Brain): Cholesterol in the circulation is hydroxylated by CYP27A1 to form 27-hydroxycholesterol (27-OHC) . This oxysterol can cross the BBB into the brain parenchyma.[2]

-

Metabolism (Brain): To prevent neurotoxicity from accumulation, neuronal and glial CYP7B1 (oxysterol 7α-hydroxylase) converts 27-OHC into 7-HOCA .

-

Efflux (Brain to Systemic): 7-HOCA is rapidly exported from the brain into the cerebrospinal fluid (CSF) and plasma, where it binds tightly to albumin for elimination.

Pathway Visualization

The following diagram illustrates the metabolic flux of 7-HOCA, highlighting the enzymatic checkpoints critical for drug targeting.

Figure 1: The metabolic pathway of 7-HOCA. 27-Hydroxycholesterol enters the brain and is detoxified by CYP7B1 into 7-HOCA, which is then exported to the circulation.

Therapeutic & Diagnostic Applications[5][6][7]

7-HOCA as a BBB Integrity Biomarker

In healthy individuals, the flux of 7-HOCA is tightly regulated. However, in conditions where the BBB is compromised (e.g., Vascular Dementia, advanced AD), the dynamics change.

-

The Albumin Connection: 7-HOCA has an exceptionally high affinity for albumin. In patients with BBB dysfunction, plasma albumin may leak into the CSF, or 7-HOCA clearance may be altered.

-

Clinical Correlation: Studies demonstrate a strong positive correlation between CSF levels of 7-HOCA and the CSF/Serum Albumin ratio (the gold standard for BBB permeability).

Data Summary: 7-HOCA in Neurodegenerative Cohorts

The following table summarizes key findings regarding 7-HOCA concentrations in varying pathological states.

| Patient Cohort | CSF 7-HOCA Level (ng/mL) | BBB Status | Interpretation |

| Healthy Control | ~21 ± 5 | Intact | Normal baseline clearance. |

| Alzheimer's Disease | ~13 - 25 | Variable | Levels correlate with vascular component of AD. |

| Vascular Dementia | Elevated (>30) | Compromised | Indicates significant BBB leakage. |

| Subdural Hematoma | Highly Elevated | Ruptured | Accumulation due to albumin influx/trapping. |

| CYP7B1 Deficiency | Undetectable | N/A | Rare genetic failure of cholesterol elimination. |

Drug Development Implications

For drug developers, 7-HOCA serves two distinct purposes:

-

Pharmacodynamic Biomarker: For therapeutics designed to repair the BBB (e.g., tight junction modulators), a reduction in CSF 7-HOCA (normalizing to baseline) serves as evidence of barrier restoration.

-

Target Engagement: For drugs targeting CYP7B1 (to modulate neurosteroidogenesis), 7-HOCA levels are the direct readout of enzymatic activity.

Experimental Protocol: LC-MS/MS Quantification

To ensure trustworthy data (E-E-A-T), quantification must be performed using Isotope Dilution Mass Spectrometry. ELISA methods are generally insufficient due to cross-reactivity with other sterols.

Reagents & Standards

-

Analyte: 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA).[1][2][3][4][5][6]

-

Internal Standard (IS): d4-7-HOCA (Deuterated standard is mandatory for matrix correction).

-

Solvents: Methyl tert-butyl ether (MTBE) for extraction; Acetonitrile/Formic acid for mobile phase.

Step-by-Step Workflow

Step 1: Sample Preparation (Non-Derivatized)

-

Aliquot 100 µL of CSF or Plasma into a silanized glass vial.

-

Spike with 10 ng of d4-7-HOCA internal standard.

-

Add 2 mL of MTBE (Methyl tert-butyl ether) for liquid-liquid extraction.

-

Vortex for 2 minutes; Centrifuge at 3000 x g for 10 minutes.

-

Collect the organic (upper) phase and evaporate to dryness under a nitrogen stream at 37°C.

-

Reconstitute residue in 100 µL of Methanol:Water (50:50) .

Step 2: LC-MS/MS Configuration [6]

-

Column: Phenyl-Hexyl Column (e.g., Phenomenex Kinetex, 2.6 µm, 100 x 2.1 mm). Rationale: Phenyl columns provide better separation of sterol isomers than C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Gradient: 40% B to 95% B over 10 minutes.

-

Ionization: ESI Positive Mode (Electrospray Ionization).

Step 3: MRM Transitions (Multiple Reaction Monitoring) Set the mass spectrometer to monitor the following transitions:

-

7-HOCA: m/z 426 → 385 (Loss of water/carboxyl group).

-

d4-7-HOCA (IS): m/z 430 → 389.

Step 4: Data Analysis Calculate the response ratio (Area of Analyte / Area of IS). Quantify against a 6-point calibration curve (1–500 ng/mL) prepared in artificial CSF.

Challenges and Future Directions

-

Isomer Interference: The brain contains numerous hydroxycholesterol isomers. Chromatographic separation is critical to avoid co-elution with 7α,27-dihydroxycholesterol.

-

Stability: 7-HOCA is sensitive to oxidation. Samples must be stored at -80°C and analyzed within 30 days of extraction to prevent degradation.

-

Emerging Oncology Link: Recent studies suggest 7-HOCA may be a causal metabolite in Glioblastoma (GBM), promoting tumor growth. This suggests that CYP7B1 inhibitors could have oncological applications, contrasting with their role in neurodegeneration.

References

-

Björkhem, I., et al. (2014). "7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier."[2] Journal of Lipid Research.

-

Saeed, A., et al. (2016). "On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain." Journal of Lipid Research.

-

Meaney, S., et al. (2007). "Novel route for elimination of brain oxysterols across the blood-brain barrier: conversion into 7α-hydroxy-3-oxo-4-cholestenoic acid." Journal of Lipid Research.

-

Zhang, H., et al. (2024).[6] "Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis." Molecules.

-

Li-Hawkins, J., et al. (2000).[9] "Disruption of the oxysterol 7alpha-hydroxylase gene in mice." Journal of Biological Chemistry.

Sources

- 1. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. dovepress.com [dovepress.com]

- 6. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]

- 7. Determination of 7α-OH cholesterol by LC-MS/MS: Application in assessing the activity of CYP7A1 in cholestatic minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 internal standard

Application Note: High-Performance Quantification of 7 -Hydroxy-3-oxocholest-4-enoic acid (7-HOCA) in Biological Matrices

Methodology: Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Analyte: 7

Executive Summary & Biological Context

7

Clinical Significance: In Niemann-Pick Disease Type C (NPC), impaired intracellular cholesterol transport leads to the accumulation of specific oxidation products. 7-HOCA has emerged as a superior plasma and urine biomarker for NPC1 and NPC2 mutations, offering higher specificity than unoxidized oxysterols. Furthermore, because 7-HOCA can cross the blood-brain barrier, its quantification in cerebrospinal fluid (CSF) provides insights into CNS-specific cholesterol homeostasis and BBB integrity.

Metabolic Pathway Visualization

The following diagram illustrates the specific biosynthetic route of 7-HOCA, highlighting the critical enzymatic steps involving CYP7B1.

Caption: The "Acidic" Bile Acid Pathway. 7-HOCA is the downstream product of 27-hydroxycholesterol metabolism, accumulating when downstream transport or oxidation is impaired.

Analytical Challenges & The Role of the Internal Standard

Quantifying 7-HOCA presents three distinct analytical hurdles:

-

Isobaric Interference: It must be chromatographically resolved from its 7

-isomer and other bile acid precursors. -

Ionization Suppression: Plasma and urine matrices contain high concentrations of phospholipids that suppress electrospray ionization (ESI) signals.

-

Chemical Stability: The 3-oxo-4-ene structure is susceptible to isomerization under harsh acidic or basic conditions.

The Solution: 7-HOCA-d3 Using a deuterated internal standard (IS) is not optional; it is mandatory for accurate quantification. The 7-HOCA-d3 analog co-elutes with the analyte, experiencing the exact same matrix suppression and extraction inefficiencies.

-

Mass Shift: +3 Da (Deuterium labeling usually on the C19 methyl group or similar stable position).

-

Mechanism: Corrects for variations in Solid Phase Extraction (SPE) recovery and ESI response factors.

Detailed Experimental Protocol

This protocol utilizes Negative Ion Electrospray Ionization (ESI-) , exploiting the carboxylic acid moiety of 7-HOCA for robust ionization ([M-H]⁻). This avoids the need for complex derivatization in routine plasma analysis, though derivatization (e.g., Picolinyl ester) may be used for ultra-low abundance CSF samples.

A. Reagents and Materials[2][3][4][5][6][7][8]

-

Analyte Standard: 7

-Hydroxy-3-oxocholest-4-enoic acid (Authentic Standard). -

Internal Standard: 7

-Hydroxy-3-oxocholest-4-enoic acid-d3 (100 µM stock in Methanol). -

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Ammonium Acetate.

-

Extraction Buffer: 50 mM Ammonium Acetate (pH 4.5).

B. Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE)

Rationale: SALLE provides cleaner extracts than simple protein precipitation while being faster than traditional SPE.

-

Thawing: Thaw plasma/serum samples on ice. Vortex briefly.

-

Aliquot: Transfer 100 µL of sample into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of 7-HOCA-d3 Working Solution (e.g., 500 ng/mL).

-

Critical Step: Vortex and let stand for 10 minutes at room temperature. This allows the IS to equilibrate with endogenous proteins, ensuring it tracks extraction efficiency accurately.

-

-

Precipitation: Add 200 µL of Acetonitrile (ice cold). Vortex vigorously for 30 seconds.

-

Salting Out: Add 50 µL of saturated Ammonium Sulfate solution (or ~20 mg solid NaCl). Vortex for 1 minute.

-

Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Recovery: Transfer the upper organic layer to a clean glass vial.

-

Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to LC vial.

C. LC-MS/MS Workflow Diagram

Caption: Optimized Sample Preparation Workflow ensuring internal standard equilibration and matrix removal.

Instrumental Parameters

Liquid Chromatography (LC)[5][9][10][11]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid).

-

Note: Acidic pH ensures the carboxylic acid remains protonated for better retention, though negative mode ionization occurs in the source.

-

-

Mobile Phase B: Methanol/Acetonitrile (90:10).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 40% B

-

1.0 min: 40% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 40% B (Re-equilibration)

-

Mass Spectrometry (MS/MS)[2][4][5][9][10][11][12]

-

Ionization Mode: ESI Negative (-)

-

Source Temperature: 450°C

-

Capillary Voltage: -3500 V

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| 7-HOCA | 427.3 [M-H]⁻ | 383.3 [M-CO₂-H]⁻ | 25 | Quantifier |

| 7-HOCA | 427.3 | 175.1 | 40 | Qualifier |

| 7-HOCA-d3 | 430.3 [M-H]⁻ | 386.3 [M-CO₂-H]⁻ | 25 | Internal Standard |

Note: The primary transition corresponds to the loss of the carboxyl group (CO2, 44 Da), which is highly specific for this acid.

Method Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be validated against FDA/EMA bioanalytical guidelines.

Linearity and Range

-

Range: 0.5 ng/mL to 500 ng/mL.

-

Curve Fitting: Linear regression with 1/x² weighting.

Accuracy and Precision

-

QC Levels: Low (1.5 ng/mL), Medium (50 ng/mL), High (400 ng/mL).

-

Acceptance: Accuracy within ±15% (±20% at LLOQ); CV < 15%.

Matrix Effect Assessment

Calculate the Matrix Factor (MF) using the IS:

-

An MF of 1.0 indicates no suppression.

-

The IS-normalized MF (MF_analyte / MF_IS) should be close to 1.0, proving the d3-standard effectively compensates for matrix effects.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |